4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,2-diol
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Overview
Description
3,4-DIHYDROXYBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including hydroxyl, aldehyde, nitroaniline, pyrrolidinyl, and triazine moieties, which contribute to its diverse reactivity and potential utility.
Preparation Methods
The synthesis of 3,4-DIHYDROXYBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multi-step organic reactions. The starting material, 3,4-dihydroxybenzaldehyde, can be synthesized from catechol via a Fries rearrangement . The subsequent steps involve the formation of the hydrazone linkage through the reaction of 3,4-dihydroxybenzaldehyde with 4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazine under specific conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
3,4-DIHYDROXYBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
3,4-DIHYDROXYBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-microbial properties.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 3,4-DIHYDROXYBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, its nitroaniline and triazine moieties can interact with cellular components, leading to disruption of cellular processes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 3,4-DIHYDROXYBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE include:
3,4-Dihydroxybenzaldehyde: A simpler compound with similar hydroxyl and aldehyde groups.
4-Nitroaniline: Contains the nitroaniline moiety but lacks the triazine and hydrazone linkages.
1,3,5-Triazine derivatives:
Properties
Molecular Formula |
C20H20N8O4 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
4-[(E)-[[4-(4-nitroanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]benzene-1,2-diol |
InChI |
InChI=1S/C20H20N8O4/c29-16-8-3-13(11-17(16)30)12-21-26-19-23-18(24-20(25-19)27-9-1-2-10-27)22-14-4-6-15(7-5-14)28(31)32/h3-8,11-12,29-30H,1-2,9-10H2,(H2,22,23,24,25,26)/b21-12+ |
InChI Key |
IRLXYRVNWYVCAM-CIAFOILYSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC(=C(C=C3)O)O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC(=C(C=C3)O)O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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